
3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a methoxy group on one phenyl ring and a nitro group on another phenyl ring, both attached to an oxazole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-nitrophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one include other oxazole derivatives with different substituents on the phenyl rings. For example:
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Phenyl-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
62761-48-2 |
|---|---|
Formule moléculaire |
C16H12N2O5 |
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H12N2O5/c1-22-14-8-6-12(7-9-14)17-10-15(23-16(17)19)11-2-4-13(5-3-11)18(20)21/h2-10H,1H3 |
Clé InChI |
RTZRYXCTCWNZAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=C(OC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


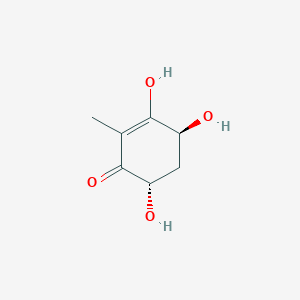

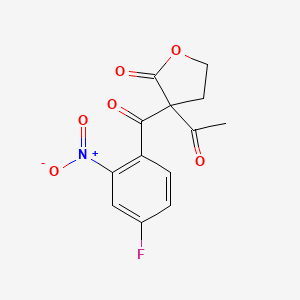
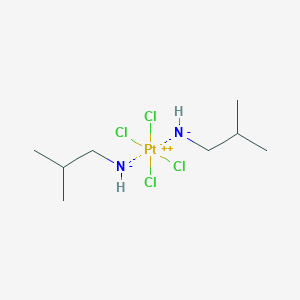
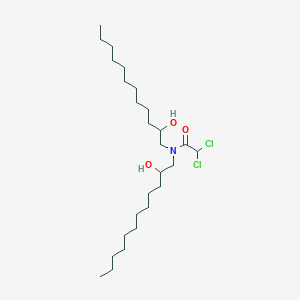
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
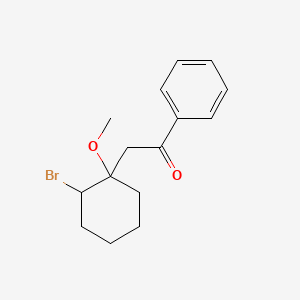
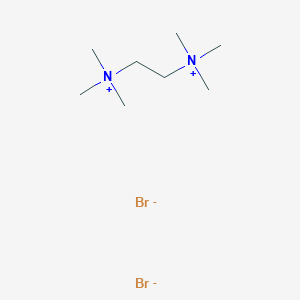
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
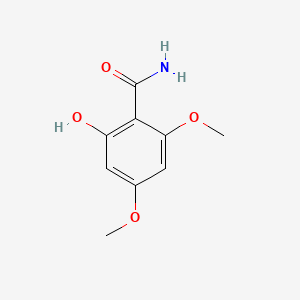
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
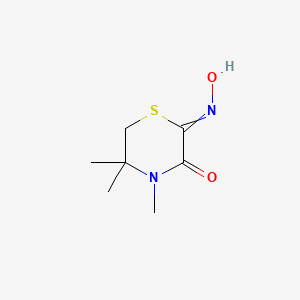
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)

